molecular formula C13H18N2O2 B592296 Tert-butyl 4-aminoisoindoline-2-carboxylate CAS No. 871013-98-8

Tert-butyl 4-aminoisoindoline-2-carboxylate

Cat. No.: B592296
CAS No.: 871013-98-8
M. Wt: 234.299
InChI Key: PXJOFDSGLKGPGN-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminoisoindoline-2-carboxylate: is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and an amine source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product. The reaction is monitored using techniques such as HPLC and NMR to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-aminoisoindoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-aminoisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of isoindoline derivatives with biological targets.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of molecules that can interact with specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-aminoisoindoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-aminoisoindoline-2-carboxylate is unique due to its specific substitution pattern on the isoindoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 4-position can influence the compound’s reactivity and its interactions with biological targets .

Biological Activity

Tert-butyl 4-aminoisoindoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and features an isoindoline core that is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₂
Molar MassApproximately 234.3 g/mol
Unique FeaturesAmino group enhances reactivity and binding affinity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the isoindoline structure can engage with hydrophobic pockets within these targets. This dual interaction mechanism may facilitate enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications in neurological disorders and cancer treatment.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound shows efficacy against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against breast cancer and leukemia cell lines, exhibiting significant cytotoxic effects .
  • Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
  • Neurological Implications : Given its structural properties, it is being investigated for potential applications in treating neurological disorders, potentially acting as a modulator of neurotransmitter systems .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against a panel of human cancer cell lines. The results indicated that it inhibited cell proliferation significantly at concentrations as low as 10 µM, with IC50 values suggesting strong activity against specific types of cancer cells .
  • Mechanistic Insights : Another research effort utilized molecular docking studies to elucidate the binding interactions between this compound and target enzymes involved in cancer metabolism. The findings highlighted favorable binding energies and interactions that support its role as an enzyme inhibitor .
  • Inflammation Studies : In vitro studies involving macrophage cell lines showed that treatment with this compound reduced the production of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerSignificant cytotoxicity
Anti-inflammatoryReduced cytokine production
Neurological modulationPotential therapeutic effects

Properties

IUPAC Name

tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJOFDSGLKGPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733699
Record name tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-98-8
Record name tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate
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